Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Description
Properties
CAS No. |
61085-47-0 |
|---|---|
Molecular Formula |
C19H22N2NaO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
sodium;4-anilino-1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C19H22N2O2.Na/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2,(H,22,23); |
InChI Key |
PKRJOAYSRYHYDX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C(=O)[O-])NC2=CC=CC=C2)CC3=CC=CC=C3.[Na+] |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3.[Na] |
Other CAS No. |
61085-47-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate typically involves the reaction of 1-benzyl-piperidin-4-one with phenylamine to obtain 1-benzyl-4-phenylamino-piperidine-4-carbonitrile. This intermediate is then hydrolyzed under acidic conditions to yield 1-benzyl-4-phenylamino-piperidine-4-carboxylic acid amide. Further reactions involve the use of ethylene glycol and hydrochloric acid or sodium hydroxide to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of bulk manufacturing techniques and custom synthesis services is common in the industry .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions often employ reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents such as alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological systems and its potential as a biochemical tool.
Medicine: It is a key intermediate in the synthesis of potent analgesics and anesthetics, making it valuable in pharmaceutical research.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It acts on the central nervous system by binding to opioid receptors, leading to analgesic and anesthetic effects. The compound’s structure allows it to interact with these receptors effectively, modulating pain perception and producing sedation .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-4-piperidinamine (4-AP)
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
- Norfentanyl
Uniqueness
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is unique due to its specific structural features that allow it to be used as an intermediate in the synthesis of highly potent analgesics and anesthetics. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
